N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide
Description
N,N-Dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide is a structurally complex organic compound featuring a pyridazine core substituted with a propionamide group, a thioether linkage, and a dimethylated butanamide moiety. The compound’s ketone and amide functionalities enable hydrogen bonding, which influences its crystallinity and solubility, as observed in analogous systems .
Properties
IUPAC Name |
N,N-dimethyl-3-oxo-2-[6-(propanoylamino)pyridazin-3-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-5-10(19)14-9-6-7-11(16-15-9)21-12(8(2)18)13(20)17(3)4/h6-7,12H,5H2,1-4H3,(H,14,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMFZSKZLSLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SC(C(=O)C)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide typically involves multiple steps. One common method involves the reaction of N,N-dimethyl-3-oxobutanamide with 6-propionamidopyridazine-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a pyridazine ring, thioether bridge, and dimethylated amide. Comparable compounds include:
| Compound Name | Key Functional Groups | Structural Differences |
|---|---|---|
| 6-Aminopyridazine-3-carboxamide | Pyridazine, carboxamide | Lacks thioether and dimethyl groups |
| 2-(Pyridazin-3-ylthio)acetamide | Pyridazine, thioether, acetamide | Shorter carbon chain, no ketone |
| N,N-Dimethyl-3-oxobutanamide | Dimethylated butanamide, ketone | Absence of pyridazine-thioether |
Physicochemical Properties
Hydrogen bonding patterns, critical for solubility and crystallization, differ markedly between analogs. For example:
- Solubility : The propionamide and dimethyl groups reduce polarity compared to unsubstituted pyridazine-thioethers, decreasing aqueous solubility but improving lipid membrane permeability .
- Crystallinity : The ketone and amide groups facilitate robust hydrogen-bonded networks, as demonstrated in graph set analyses of similar crystals (e.g., R₂²(8) motifs in carboxamides) .
Biological Activity
Chemical Structure and Properties
N,N-Dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide is a synthetic compound that likely exhibits a range of biological activities due to its structural components, which include a thioether group and a pyridazine moiety. The presence of these functional groups often correlates with various pharmacological effects.
Antimicrobial Activity
Research on similar thioamide compounds has indicated potential antimicrobial properties. Compounds with thioether or thioamide functionalities have been studied for their ability to inhibit bacterial growth. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Thiazole and thiazolidinedione derivatives, which share structural similarities with the target compound, have shown promising anticancer activity in various studies. The proposed mechanism involves modulation of signaling pathways related to apoptosis and cell proliferation. Investigating the effects of N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide on cancer cell lines could yield significant insights into its potential as an anticancer agent.
Enzyme Inhibition
Compounds containing pyridazine rings are often evaluated for their ability to inhibit enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling. Inhibitory activity against these enzymes can lead to therapeutic applications in treating diseases like cancer and diabetes.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of thioamide derivatives.
- Method : Disk diffusion method against various bacterial strains.
- Results : Compounds demonstrated significant inhibition zones, indicating potential as antimicrobial agents.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on cancer cell lines (e.g., MCF-7, HeLa).
- Method : MTT assay for cell viability.
- Results : Significant reduction in cell viability was observed at higher concentrations, suggesting dose-dependent anticancer activity.
Research Findings
Q & A
Q. What are effective synthetic routes for preparing N,N-dimethyl-3-oxo-2-((6-propionamidopyridazin-3-yl)thio)butanamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. For example, in analogous systems, the thiopyridazine moiety is introduced by reacting a thiol-containing intermediate with a halogenated pyridazine derivative under basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) . Optimization of reaction time, temperature, and solvent polarity is critical to minimize side products. Post-synthesis purification via column chromatography (using silica gel and gradients of ethyl acetate/hexane) ensures high purity.
Q. How should researchers characterize the structure of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the presence of the dimethylamide group (δ ~2.8–3.2 ppm for N-CH3) and the thioether linkage (δ ~4.0–4.5 ppm for S-CH2). Compare with structurally related compounds, such as N,N-dimethyl-3-oxo-3-(thiophen-2-yl)propanaminium chloride, where the oxo and thiophenyl groups show distinct shifts .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation in ethanol or DCM. The monoclinic P21/n space group observed in analogous compounds (e.g., a = 5.8663 Å) provides a reference for lattice parameter analysis .
Q. What computational docking approaches are suitable for predicting the compound’s bioactivity?
Methodological Answer: Use AutoDock Vina for molecular docking due to its improved scoring function and parallel processing capabilities . Key steps:
Prepare the ligand (compound) and target protein (e.g., enzyme active site) in PDBQT format.
Define a grid box covering the binding pocket (e.g., 20 ų).
Run docking with exhaustiveness = 8 to ensure thorough sampling.
Cluster results using RMSD thresholds (<2.0 Å) to identify dominant binding modes.
Cross-validate with MD simulations to assess binding stability.
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental NMR data for this compound?
Methodological Answer: Conflicting NMR signals may arise from dynamic processes (e.g., keto-enol tautomerism) or impurities.
- Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the thioether sulfur and adjacent carbons can confirm connectivity .
- Use variable-temperature NMR to identify tautomeric equilibria. If signals sharpen at low temperatures (e.g., −40°C), it suggests dynamic averaging at room temperature.
- Compare with crystallographic data (e.g., bond lengths/angles from X-ray structures) to validate static structural features .
Q. What strategies optimize bioactivity assays for this compound when solubility limits in vitro testing?
Methodological Answer:
- Solubility Enhancement: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to disperse the compound in aqueous buffers. Pre-screen solubility via dynamic light scattering (DLS).
- Protease Inhibition Assays: If targeting enzymes (e.g., proteases), use fluorescence-based substrates (e.g., FRET peptides) to increase sensitivity. Include controls with known inhibitors (e.g., EDTA for metalloproteases) to validate assay conditions .
- Microscale Thermophoresis (MST): Measure binding affinity at low compound concentrations (nM–µM range) to circumvent solubility limitations .
Q. How to address discrepancies between molecular docking predictions and experimental binding data?
Methodological Answer:
- Scoring Function Calibration: Test multiple docking programs (e.g., AutoDock Vina, Glide) to compare consensus poses vs. outliers. Adjust grid parameters to account for protein flexibility .
- Molecular Dynamics (MD) Simulations: Run 100-ns MD trajectories to assess binding mode stability. Calculate binding free energy via MM-PBSA/GBSA. For example, if docking predicts hydrogen bonding to a catalytic residue, but MD shows rapid dissociation, revise the binding hypothesis .
- Mutagenesis Studies: If a residue is predicted to interact but experimental IC50 values remain unchanged upon mutation, re-evaluate the binding site model .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Refer to analogous compounds (e.g., N-methyl derivatives) classified under Acute Tox. 4 (H302) and Skin Irrit. 2 (H315) . Use PPE (gloves, goggles) and work in a fume hood .
- For waste disposal, neutralize amide-containing compounds with dilute NaOH (1 M) before incineration. Document handling per EU Regulation 1272/2008 guidelines for chronic aquatic toxicity (H411) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
